Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate
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Overview
Description
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate is a complex organic compound with a molecular formula of C21H13N5O2 It is characterized by its unique structure, which includes a benzoate group, a pyrido[1,2-a]benzimidazole core, and amino and cyano functional groups
Preparation Methods
The synthesis of Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the amino and cyano groups. The final step involves the esterification of the benzoate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate can be compared with similar compounds such as:
- Methyl 4-(1-amino-2-cyanopyrido[1,2-a]benzimidazol-3-yl)benzoate
- Methyl 4-(1-amino-2,4-dicyanoquinoline-3-yl)benzoate These compounds share structural similarities but differ in the position and number of functional groups, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C21H13N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate |
InChI |
InChI=1S/C21H13N5O2/c1-28-21(27)13-8-6-12(7-9-13)18-14(10-22)19(24)26-17-5-3-2-4-16(17)25-20(26)15(18)11-23/h2-9H,24H2,1H3 |
InChI Key |
QDAIBRYGCRMYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N |
Origin of Product |
United States |
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